3-Chloro-1-benzofuran-7-amine
Overview
Description
3-Chloro-1-benzofuran-7-amine is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using novel methods that have been discovered in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-benzofuran-7-amine consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound having a benzene and a furan ring .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives involve the construction of benzofuran rings . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Mechanism of Action
Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological activities . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The mechanism of action of these compounds is related to their biological activities .
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are potential natural drug lead compounds . The future research in this area may focus on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
3-chloro-1-benzofuran-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDXXKDFGZASJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622831 | |
Record name | 3-Chloro-1-benzofuran-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
379228-65-6 | |
Record name | 3-Chloro-1-benzofuran-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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